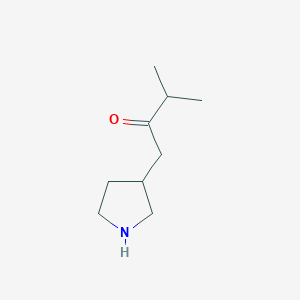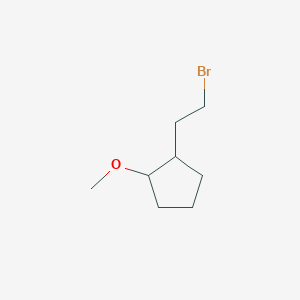
1-(2-Bromoethyl)-2-methoxycyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-methoxycyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then functionalized to introduce the methoxy group.
Bromination: The introduction of the 2-bromoethyl group is achieved through a bromination reaction. This involves the use of reagents such as hydrobromic acid (HBr) or bromine (Br2) in the presence of a suitable catalyst.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-2-methoxycyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 2-methoxycyclopentane derivatives.
Oxidation: Formation of 2-methoxycyclopentanone or 2-methoxycyclopentanol.
Reduction: Formation of 2-methoxycyclopentane.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-2-methoxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-2-methoxycyclopentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methoxy group can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.
Comparación Con Compuestos Similares
1-(2-Bromoethyl)benzene: Similar in structure but with a benzene ring instead of a cyclopentane ring.
2-Bromoethyl methoxybenzene: Contains a methoxy group on a benzene ring with a 2-bromoethyl substituent.
1-(2-Bromoethyl)-2-methoxybenzene: Similar structure with a benzene ring instead of a cyclopentane ring.
Uniqueness: 1-(2-Bromoethyl)-2-methoxycyclopentane is unique due to its cyclopentane ring, which imparts different chemical and physical properties compared to its benzene analogs. The cyclopentane ring can introduce strain and affect the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C8H15BrO |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-2-methoxycyclopentane |
InChI |
InChI=1S/C8H15BrO/c1-10-8-4-2-3-7(8)5-6-9/h7-8H,2-6H2,1H3 |
Clave InChI |
YENWYJHSLFCBIN-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC1CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


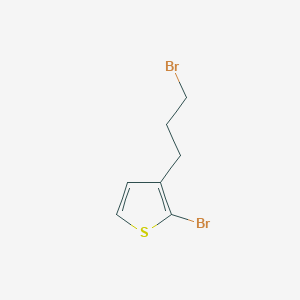
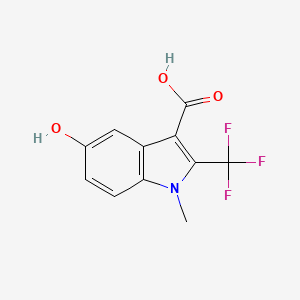

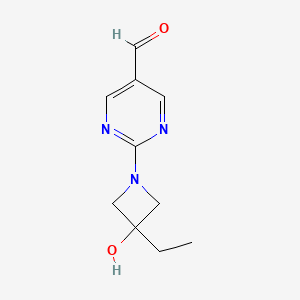
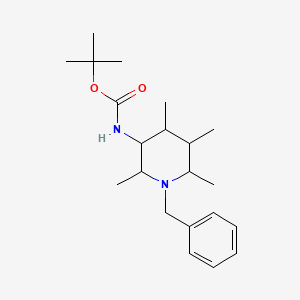
![tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B13186140.png)
![2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186153.png)
![5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13186160.png)
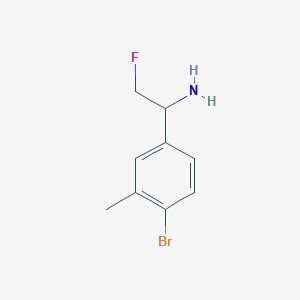
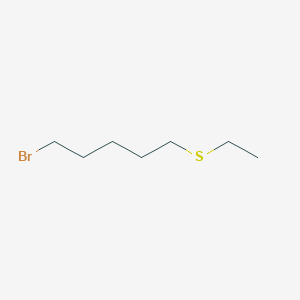
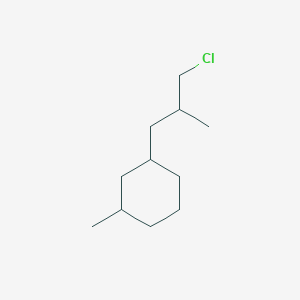

![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B13186187.png)
